- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Cas no 91652-78-7 (Senkyunolide C)
Senkyunolide C structure
Product Name:Senkyunolide C
CAS-Nr.:91652-78-7
MF:C12H12O3
MW:204.221883773804
CID:1080925
PubChem ID:642374
Update Time:2025-06-08
Senkyunolide C Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Senkyunolide C
- 5-hydroxy-3-butylidenephthalide
- senkyunolide-C
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone
- [ "" ]
- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)
- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)
- SCHEMBL2639883
- CS-0016689
- Sekyuolide C
- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-
- 91652-78-7
- (Z)-5-Hydroxy-3-butylidene-phthalide
- AKOS032949102
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one
- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
- SenkyunolideC
- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4
- HY-N1285
- DA-67541
- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one
- CHEBI:228936
- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one
-
- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
- InChI-Schlüssel: NRENRLOUWSVYIA-WCIBSUBMSA-N
- Lächelt: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC
Berechnete Eigenschaften
- Genaue Masse: 204.07900
- Monoisotopenmasse: 204.078644241g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 283
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 46.5Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 387.1±42.0 °C at 760 mmHg
- Flammpunkt: 171.7±20.7 °C
- Löslichkeit: Fast unlöslich (0,098 g/l) (25°C),
- PSA: 46.53000
- LogP: 2.70360
- Dampfdruck: 0.0±0.9 mmHg at 25°C
Senkyunolide C Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Senkyunolide C Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥4000.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5812-5 mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |
Senkyunolide C |
91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN5812-5mg |
Senkyunolide C |
91652-78-7 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AH97262-5mg |
Senkyunolide C |
91652-78-7 | 94.0% | 5mg |
$577.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |
Senkyunolide C |
91652-78-7 | 98% | 5mg |
¥2214.00 | 2024-04-25 | |
| TargetMol Chemicals | TN5812-1 ml * 10 mm |
Senkyunolide C |
91652-78-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 |
Senkyunolide C Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Silver Solvents: Dimethylformamide
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 -
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Referenz
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
2.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referenz
- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt
Referenz
- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 -
1.3 Reagents: Sodium hydroxide
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
Referenz
- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
1.2 Reagents: Sulfuric acid
2.1 Catalysts: Silver nitrate Solvents: Acetone
3.1 Reagents: Boron tribromide Solvents: Dichloromethane
3.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
2.2 Reagents: Sulfuric acid
3.1 Catalysts: Silver nitrate Solvents: Acetone
4.1 Reagents: Boron tribromide Solvents: Dichloromethane
4.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
1.2 Reagents: Zinc chloride Solvents: Dimethylformamide
2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide
3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water
3.2 Reagents: Sulfuric acid
4.1 Catalysts: Silver Solvents: Dimethylformamide
5.1 Reagents: Boron tribromide Solvents: Dichloromethane
5.2 Solvents: Water
Referenz
- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545
Senkyunolide C Raw materials
- (E)-Pent-2-enal
- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-
- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-
- Methyl 4-methoxysalicylate
- Nonafluoro-1-butanesulfonyl Fluoride
- Zinc, chloro-1-pentynyl-
- 4-Methoxy-N-phenylbenzamide
- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-
Senkyunolide C Preparation Products
Senkyunolide C Verwandte Literatur
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
91652-78-7 (Senkyunolide C) Verwandte Produkte
- 551-08-6(3-Butylidenephthalide)
- 17369-59-4(3-Propylidenephthalide)
- 72917-31-8(Z-Butylidenephthalide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz